1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes. This compound is characterized by the presence of an indole ring fused with a prop-2-enoyl group and a carboxylic acid group. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents. These reactions often lead to the formation of substituted indole derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential role in modulating biological pathways. It is used in the development of probes and assays to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory, anticancer, and antimicrobial activities. Researchers are also studying its potential as a drug candidate for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
The molecular targets and pathways involved in its mechanism of action are still under investigation. Researchers are using techniques such as molecular docking, enzyme assays, and cell-based assays to elucidate the precise interactions and effects of the compound.
Comparison with Similar Compounds
1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds, such as N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, share structural similarities with this compound but have different biological activities and applications.
The uniqueness of this compound lies in its combination of the indole ring, prop-2-enoyl group, and carboxylic acid group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1094373-91-7 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-prop-2-enoyl-2,3-dihydroindole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h2-4,7H,1,5-6H2,(H,15,16) |
InChI Key |
PPYMTSWPJJZQMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.